Scytalone

Enzymology Melanin Biosynthesis Fungal Biochemistry

Scytalone is the native substrate of scytalone dehydratase (SDH), the target of MBI-D fungicides, with a well-defined Km of 33 μM—making it the physiologically relevant standard for in vitro inhibitor screening. Unlike vermelone or DOPA precursors, only scytalone restores dark-brown pigmentation in albino fungal mutants, providing a definitive functional assay for DHN melanin pathway validation. Its unique self-toxicity in Botrytis cinerea also enables studies of toxic intermediate trafficking. Procure high-purity scytalone to ensure reproducible kinetic data and reliable mutant complementation assays.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B1230633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScytalone
Synonyms3,4-dihydro-3,6,8-trihydroxy-1(2H)naphthalenone
3,4-dihydro-3,6,8-trihydroxy-1-(2H)-naphthalenone
scytalone
scytolone
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1C=C(C=C2O)O)O
InChIInChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2
InChIKeyRTWVXIIKUFSDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scytalone in Fungal Melanin Biosynthesis: A Critical Intermediate and Research Tool for Agricultural and Biochemical Applications


Scytalone (CAS 49598-85-8), also known as scytolone or (3R)-3,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one, is a cyclic beta-hydroxy ketone and a pivotal intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway of filamentous fungi [1]. It serves as the natural substrate for scytalone dehydratase (SD; EC 4.2.1.94), a key enzyme targeted by agricultural fungicides, making the compound indispensable for biochemical assays, inhibitor screening, and studies of fungal pathogenicity [2]. Unlike downstream melanin products or upstream polyketide precursors, scytalone occupies a unique biochemical node: its accumulation is intrinsically self-inhibitory to certain fungi, and it is the only DHN pathway intermediate capable of restoring pigmentation in albino mutants, underscoring its singular role in melanogenesis validation [3][4].

Why Scytalone Cannot Be Replaced by Generic DHN Pathway Analogs in Critical Assays


Scytalone's role in the DHN melanin pathway is not functionally interchangeable with its immediate precursor (1,3,6,8-tetrahydroxynaphthalene), its product (1,3,8-trihydroxynaphthalene), or the subsequent intermediate vermelone. While vermelone is also a substrate for scytalone dehydratase, it operates at a distinct catalytic efficiency and participates in a different, non-redundant step of the pathway. Crucially, only scytalone, among the four known melanin pathway precursors, restores dark-brown pigmentation in albino fungal mutants, a property that is not shared by vermelone or DOPA melanin precursors [1][2]. Furthermore, the accumulation of scytalone, unlike vermelone, triggers a self-inhibitory response in Botrytis cinerea, leading to repressed sclerotial germination and sporulation, a phenotype not observed with other intermediates [3]. Substituting scytalone with a generic 'melanin precursor' in enzymatic assays would therefore yield non-physiological kinetic parameters and fail to replicate the unique toxicodynamic feedback observed in fungal systems.

Quantitative Differentiation of Scytalone Against Its Closest Analogs: Kinetic, Functional, and Biological Evidence


Enzymatic Substrate Affinity: Direct Kinetic Comparison of Scytalone vs. Vermelone for Scytalone Dehydratase

In side-by-side kinetic assays using recombinant scytalone dehydratase (SD) from Pyricularia oryzae, scytalone and vermelone exhibit distinct substrate affinities. The Michaelis constant (Km) for scytalone is 33 μM, while vermelone displays a slightly lower Km of 31 μM [1]. This 2 μM difference, although modest in absolute terms, reflects a measurable variation in enzyme-substrate recognition that can be exploited in competitive inhibition studies or when designing mutant enzyme assays. The catalytic efficiency (kcat/Km) further diverges between these two physiological substrates, with vermelone often showing higher turnover numbers due to its different structural constraints within the active site [2].

Enzymology Melanin Biosynthesis Fungal Biochemistry

Functional Restoration of Melanogenesis: Scytalone is the Sole Restorer Among Four Melanin Pathway Precursors

In a comparative phenotypic rescue experiment, an albino mutant strain of the apple scab pathogen Venturia inaequalis was treated with precursors from four distinct melanin biosynthetic pathways. Scytalone, as the sole DHN pathway intermediate tested, was the only compound capable of restoring the wild-type dark-brown pigmentation [1]. Other precursors, including those from DOPA and alternative DHN branches, failed to elicit any pigmentation change. This functional specificity was confirmed by parallel treatments with the DHN pathway inhibitors tricyclazole and pyroquilon, which caused the accumulation of reddish-brown shunt products, further validating that only scytalone completes the pathway to mature melanin [2].

Fungal Genetics Pigment Restoration Pathway Validation

Toxicodynamic Self-Inhibition: Scytalone Accumulation Suppresses Fungal Viability Unlike Other Intermediates

In Botrytis cinerea, genetic disruption of the BcSCD1 gene (encoding scytalone dehydratase) leads to the specific accumulation of scytalone in the culture filtrate rather than in mycelium [1]. This excessive accumulation is directly linked to a self-inhibitory phenotype: sclerotial germination and sporulation are significantly repressed in the Δbcscd1 mutant compared to wild-type [1]. Notably, this toxic effect is not observed with the accumulation of upstream intermediates (e.g., 1,3,6,8-tetrahydroxynaphthalene) or downstream products (e.g., vermelone, 1,8-dihydroxynaphthalene) in other pathway mutants [2]. Treatment of the Δbcscd1 mutant with tricyclazole, an inhibitor that acts upstream of scytalone synthesis, derepresses sclerotial germination, confirming that scytalone itself is the causative toxic agent [2].

Fungal Physiology Secondary Metabolite Toxicity Gene Knockout Studies

Agricultural Utility: Scytalone as a Direct Antifungal Agent in Patented Germicide Formulations

A Japanese patent (JPS58157705A) discloses agricultural and horticultural germicide compositions containing (+)-scytalone and/or 2-hydroxyjuglone as the active antimicrobial constituents [1]. The patent claims that these compositions exhibit improved controlling effects against rice blast (caused by Pyricularia oryzae) and various plant blights without phytotoxicity to plants or adverse effects on human health [1]. This is in direct contrast to synthetic melanin biosynthesis inhibitors (MBIs) like carpropamid, which, while highly specific and potent (Ki in the low nanomolar range), are not inherently antimicrobial but rather act by blocking appressorial penetration [2]. Scytalone, as a natural product, offers a distinct mode of action as a direct active ingredient, potentially reducing the selective pressure for MBI-resistant strains that have emerged against commercial scytalone dehydratase inhibitors [3].

Agricultural Chemistry Plant Pathology Biocontrol

Optimal Use Cases for Scytalone in Fungal Biology, Agrochemical Screening, and Natural Product Discovery


Validating DHN Melanin Pathway Presence in Novel Fungal Isolates

When characterizing melanin biosynthesis in a newly isolated or genetically uncharacterized fungus, scytalone serves as the definitive positive control for the DHN pathway. As demonstrated in Venturia inaequalis, only scytalone restores pigmentation to albino mutants, whereas DOPA or other pathway precursors do not [1]. A simple plate assay with scytalone-amended medium provides a rapid, low-cost functional validation that is more conclusive than genomic sequence homology alone.

Enzymatic Assays for Scytalone Dehydratase (SD) Inhibitor Discovery

Scytalone is the native substrate for SD, the target of the MBI-D class of agricultural fungicides. Its well-defined kinetic parameters (Km = 33 μM) make it the standard for in vitro enzyme inhibition assays used to screen for novel inhibitors or to characterize resistance mutations [2]. Using scytalone, rather than artificial chromogenic substrates, ensures that measured IC50 or Ki values are physiologically relevant and predictive of in vivo efficacy [3].

Investigating Fungal Self-Defense and Secondary Metabolite Trafficking

The unique self-toxicity of scytalone in Botrytis cinerea makes it an excellent probe for studying how fungi compartmentalize toxic intermediates. Researchers can use scytalone accumulation mutants (e.g., Δbcscd1) or exogenous scytalone treatment to dissect the cellular machinery responsible for vesicular trafficking and extracellular export of melanin precursors [4]. This application is distinct from studies using non-toxic intermediates like vermelone or the final melanin polymer.

Developing Bio-Based Antifungal Formulations with Reduced Resistance Risk

Given the documented patent for scytalone-containing germicides with direct activity against Pyricularia oryzae, this compound can be explored as a lead scaffold or active ingredient in next-generation biocontrol agents [5]. Its natural product origin and distinct mechanism of action (direct antimicrobial vs. anti-penetrant) position it as a candidate for resistance management programs, particularly in regions where MBI-D-resistant strains have been reported [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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